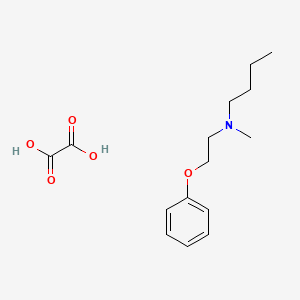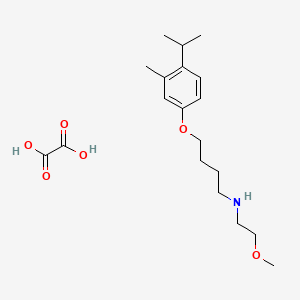![molecular formula C20H33NO6 B4000856 N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4000856.png)
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Descripción general
Descripción
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, a methoxy group, and an amine group, making it a subject of interest for researchers.
Aplicaciones Científicas De Investigación
Photostabilization in Polymers
A study explored the use of phenols and Hindered Amine Stabilizers (HAS) to create new combined phenol/HAS compounds, which were effective in photostabilizing polypropylene. This indicates potential applications in enhancing the light and thermal stability of polymers (Mosnáček et al., 2003).
Inorganic Chemistry
In the realm of inorganic chemistry, oxalate-bridged binuclear iron(III) complexes using pyridine-based aminophenol ligands have been synthesized. These complexes, characterized by various spectroscopic techniques, demonstrate antiferromagnetic coupling between iron centers, which is significant for magnetic studies (Heidari et al., 2013).
Catalysis
Catalytic activities in reactions involving chromium(III) amino-bis(phenolato) complexes have been studied. These catalysts are used in cyclohexene oxide and carbon dioxide copolymerization, showing the role of these complexes in polymer chemistry (Devaine-Pressing et al., 2015).
Organic Synthesis
Iron(III) amine-bis(phenolate) complexes were explored as catalysts for the alkylation of aryl Grignard reagents. These findings are significant for organic synthesis, particularly in C-C cross-coupling reactions (Qian et al., 2011).
Biological Activities
Phenolic antioxidants like BHT and BHA (which include 2-tert-butyl-4-methoxyphenol) were studied for their effects on sodium and potassium balance in rabbits. This research provides insights into the biological activity of these compounds (Denz and Llaurado, 1957).
Electrochemistry
Oxidation of hydrogen-bonded phenol by electron transfer has been analyzed. This study is vital for understanding electron transfer mechanisms in chemical reactions (Rhile and Mayer, 2004).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the
Propiedades
IUPAC Name |
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-15-14-16(18(2,3)4)8-9-17(15)21-13-7-11-19-10-6-12-20-5;3-1(4)2(5)6/h8-9,14,19H,6-7,10-13H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOCMHLUMVWXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methyl-2-prop-2-enylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000778.png)


![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4000818.png)
![4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride](/img/structure/B4000828.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4000834.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B4000839.png)
![2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4000842.png)
![N-[3-(3,4-dichlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000862.png)
![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000872.png)
![2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000878.png)
![N'-[4-(4-methyl-2-nitrophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000884.png)
![3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine](/img/structure/B4000891.png)
![1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4000898.png)
